molecular formula C14H14N2O B11793863 (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone

(5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone

Cat. No.: B11793863
M. Wt: 226.27 g/mol
InChI Key: YFYVSFXVIWTQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone (CAS: 1355217-89-8) is a methanone derivative featuring a pyridine core substituted with a methyl group at position 5 and a methylamino group at position 6. The phenyl methanone moiety is attached to position 3 of the pyridine ring. Its molecular formula is C₁₄H₁₄N₂O, with a molecular weight of 226.28 g/mol (calculated).

The pyridinyl-methylamino scaffold is structurally significant in medicinal chemistry, as seen in ozenoxacin (a non-fluorinated quinolone antibiotic), where this group contributes to antibacterial activity and reduced toxicity . The compound’s reactivity and physicochemical properties (e.g., solubility, logP) are influenced by its electron-rich pyridine ring and polar methylamino substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

[5-methyl-6-(methylamino)pyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C14H14N2O/c1-10-8-12(9-16-14(10)15-2)13(17)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,15,16)

InChI Key

YFYVSFXVIWTQIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Three-Component Synthesis with Enaminones

A robust approach involves a three-component reaction between ethyl 3-(dimethylamino)acrylate (EDAMs), dimethylformamide dimethyl acetal (DMF-DMA), and substituted anilines. This method, adapted from selective 2-aminopyridine syntheses, enables the construction of the pyridine core while introducing the methylamino group.

The reaction proceeds via initial formation of a β-enamino ketone intermediate, followed by cyclization in the presence of cesium carbonate (Cs₂CO₃) as a base. Optimal conditions use 1,4-dioxane as the solvent at reflux (100–110°C) for 5–10 hours, achieving yields of 74–93%. For the target compound, substituting phenethylamine with methylamine derivatives directs regioselective amination at the C6 position. Post-synthetic ketonation at C3 via Friedel-Crafts acylation introduces the phenyl methanone group.

Reductive Amination Strategies

Boron Hydride-Mediated Amination

Patent literature describes reductive amination of pyridine-containing cyanohydrins using sodium cyanoborohydride (NaBH₃CN) in methanol. Applied to 5-methyl-6-oxopyridine-3-carbaldehyde intermediates, this method facilitates methylamino group installation.

Key steps include:

  • Cyanohydrin Formation : Reacting 5-methylpyridin-3-ol with benzophenone cyanohydrin under acidic conditions.

  • Reductive Amination : Treating the cyanohydrin with methylamine hydrochloride and NaBH₃CN in methanol at room temperature for 12 hours.
    Yields improve to 68–75% when adding iron sulfate (FeSO₄·7H₂O) to sequester cyanide byproducts.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Arylation

Aryl boronic esters undergo cross-coupling with halogenated pyridine precursors to install the phenyl methanone group. For example, 5-methyl-6-(methylamino)pyridin-3-yl triflate reacts with benzoylpinacol boronate under palladium catalysis.

Optimized Conditions :

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2 mol%)

  • Base: Cs₂CO₃

  • Solvent: 1,4-dioxane/water (4:1)

  • Temperature: 70°C, 3 hours
    This method achieves 83% yield with minimal protodeboronation side products.

Functional Group Interconversion Approaches

Nitro Group Reduction

Introducing the methylamino group via nitro reduction is documented in analogous pyridine systems. Starting from 5-methyl-6-nitropyridin-3-yl(phenyl)methanone, hydrogenation over Raney nickel at 50 psi H₂ in ethanol affords the amine. Subsequent methylation with methyl iodide in the presence of K₂CO₃ yields the target compound in 62% overall yield.

Comparative Analysis of Methods

MethodYield (%)Purity (HPLC)Key AdvantageLimitation
Multi-Component74–93>98One-pot synthesisRequires high-temperature reflux
Reductive Amination68–7595Mild conditionsCyanide byproduct management
Suzuki Coupling8397ChemoselectiveCostly palladium catalysts
Nitro Reduction6296ScalabilityMulti-step sequence

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d6): δ 2.91 (s, 3H, NCH₃), 2.45 (s, 3H, C5-CH₃), 7.48–7.60 (m, 5H, ArH), 8.21 (s, 1H, NH).

  • HRMS : [M + H]⁺ calcd. for C₁₄H₁₅N₂O: 243.1128; found: 243.1125.

Purity Assessment

HPLC analysis on a C18 column (MeCN/H₂O gradient) shows >95% purity across all methods, with retention times of 6.8–7.2 minutes .

Chemical Reactions Analysis

Oxidation Reactions

The phenylmethanone group and methylamino substituent dictate oxidation pathways:

b. Methylamino Group Oxidation
The secondary amine (-NHCH3_3) may undergo oxidation to form an imine or nitroso intermediate under controlled conditions. For example:

  • Reagent : H2O2H_2O_2/acetic acid

  • Product : NN-Oxide derivative (hypothetical, based on pyridine NN-oxidation) .

Reduction Reactions

The ketone and aromatic systems offer reduction targets:

a. Ketone Reduction
The phenylmethanone group can be reduced to a benzyl alcohol using hydride donors:

  • Reagent : Sodium borohydride (NaBH4NaBH_4) or lithium aluminum hydride (LiAlH4LiAlH_4)

  • Product : (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol .

b. Pyridine Ring Hydrogenation
Catalytic hydrogenation (H2/PdCH_2/Pd-C) under high pressure could saturate the pyridine ring to piperidine, altering biological activity .

Substitution Reactions

Electrophilic and nucleophilic substitutions are feasible at reactive sites:

a. Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s electron-deficient nature directs electrophiles to the para position relative to the methylamino group. Example:

  • Reaction : Nitration

  • Conditions : HNO3/H2SO4HNO_3/H_2SO_4, 0–5°C

  • Product : 5-Methyl-4-nitro-6-(methylamino)pyridin-3-yl)(phenyl)methanone .

b. Nucleophilic Aromatic Substitution (NAS)
Activation by the methylamino group’s electron-donating effect enables displacement of halogens (if present) at the 2- or 4-positions of the pyridine ring .

Functional Group Transformations

a. Amine Alkylation/Acylation
The methylamino group can undergo further derivatization:

  • Alkylation : Reaction with alkyl halides (e.g., CH3ICH_3I) to form quaternary ammonium salts.

  • Acylation : Treatment with acetyl chloride (CH3COClCH_3COCl) yields NN-acetyl derivatives .

b. Wittig and Grignard Reactions
The ketone group may react with Wittig reagents or Grignard nucleophiles to form alkenes or tertiary alcohols, respectively .

Cross-Coupling Reactions

The aryl halide (if present) or pyridine ring can participate in metal-catalyzed couplings:

a. Suzuki-Miyaura Coupling

  • Substrate : Halogenated pyridine derivative (e.g., 2-bromo-substituted)

  • Conditions : Pd(PPh3)4Pd(PPh_3)_4, Na2CO3Na_2CO_3, DMF/H2_2O

  • Product : Biphenyl or heterobiaryl analogs .

Complexation and Chelation

The pyridine nitrogen and methylamino group can act as ligands for metal ions (e.g., Cu2+Cu^{2+}, Fe3+Fe^{3+}), forming coordination complexes with potential catalytic or medicinal applications .

Mechanistic Considerations

  • Oxidation : The methylamino group’s lone pair facilitates electron transfer, making it susceptible to radical or polar oxidative pathways.

  • Reduction : Hydride attack occurs preferentially at the carbonyl carbon due to its electrophilicity.

  • Substitution : Directed ortho/para effects on the pyridine ring are modulated by the methylamino group’s +M effect .

Scientific Research Applications

Chemistry

  • Building Block : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways to create derivatives with enhanced properties.

Biology

  • Biological Activity : Research indicates potential biological activities, including:
    • Anticancer Properties : Studies have shown that the compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. For instance, in vitro studies on human colorectal carcinoma (HCT-116) cells revealed an IC50 value of approximately 25.72 ± 3.95 μM, indicating significant inhibition of cell proliferation.
    • Neuropharmacological Effects : The compound may act as a positive allosteric modulator of nicotinic acetylcholine receptors, which are vital in neuropharmacology.
    • Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against specific pathogens, highlighting its potential in developing new antimicrobial agents.

Medicine

  • Drug Development : The compound is being explored for its therapeutic effects in various diseases. Its mechanism of action may involve interactions with specific molecular targets, leading to modulation of cellular processes.

Anticancer Activity

A notable study investigated the anticancer effects of (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone on various cancer cell lines. The results indicated substantial cytotoxicity and apoptosis induction in treated cells, supporting its potential as a lead compound for further drug development.

Neuropharmacological Research

Another study focused on the compound's role in neuropharmacology, examining its interaction with nicotinic acetylcholine receptors. This research could pave the way for developing treatments for neurodegenerative diseases where these receptors play a crucial role.

Mechanism of Action

The mechanism of action of (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone with structurally related methanone derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Functional Relevance References
This compound (Target Compound) 1355217-89-8 C₁₄H₁₄N₂O 226.28 5-Methyl, 6-methylamino, phenyl methanone Research chemical; scaffold for drug design
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone 640759-17-7 C₁₈H₂₁N₃O 295.38 4-Methylpiperazinyl substituent Enhanced polarity; potential CNS targeting
Ozenoxacin (1-cyclopropyl-8-methyl-7-[5-methyl-6-(methylamino)pyridin-3-yl]-4-oxoquinoline-3-carboxylic acid) 1228591-57-7 C₂₁H₂₁N₃O₃ 363.42 Pyridinyl-methylamino in quinolone core Topical antibiotic; no fluorination reduces toxicity
(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-(2-chloro-phenyl)-methanone (PD 71,605) N/A C₁₄H₁₃ClN₂OS 296.78 Thiophene ring, chloro substituent Allosteric modulator of adenosine receptors
(±)-5: (4-(2-Fluoroethoxy)phenyl)(1-(3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)methanone N/A C₂₅H₂₇FNO₃ 420.49 Piperidinyl, fluorinated substituent Vesicular acetylcholine transporter ligand

Key Comparative Analysis

  • Structural Differences: The target compound’s methylamino group offers moderate polarity, balancing solubility and membrane permeability. Ozenoxacin incorporates the target compound’s pyridinyl-methylamino group into a quinolone scaffold, demonstrating the pharmacophore’s versatility in antibacterial design. The absence of fluorine in ozenoxacin minimizes phototoxicity and chondrotoxicity . PD 71,605 and related thiophene-based methanones () highlight how heterocyclic variations (e.g., benzo[b]thiophen) can shift biological targets—in this case, adenosine receptor modulation .
  • Synthetic Routes: The target compound may be synthesized via nucleophilic substitution or coupling reactions, similar to methods for (±)-5 and (±)-6 (), which use piperidinyl intermediates and fluorinated reagents .
  • PD 71,605 and analogues exhibit allosteric modulation of adenosine receptors, indicating that methanone derivatives with varied substituents can target diverse receptor families .
  • Safety and Applications: The target compound is restricted to laboratory use, whereas ozenoxacin has undergone clinical trials for topical infections . The piperazinyl analogue’s larger size and basicity may alter metabolic stability compared to the methylamino variant, impacting its suitability for in vivo studies .

Biological Activity

(5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone, a complex organic molecule, has garnered attention for its potential biological activities. This compound features a pyridine ring along with a phenylmethanone moiety, suggesting varied reactivity and interaction with biological targets. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Pyridine Ring : Substituted with methyl and methylamino groups.
  • Phenyl Group : Attached via a methanone linkage.

This structure indicates potential for diverse biological interactions, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies have shown promising results in inhibiting tumor growth in various cancer cell lines.
  • Neuropharmacological Effects : The compound may act as a positive allosteric modulator of nicotinic acetylcholine receptors, which are crucial in neuropharmacology.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against specific pathogens.

Anticancer Activity

A study evaluated the anticancer effects of the compound on human colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cell lines. The results indicated significant cytotoxicity, with an IC50 value of approximately 25.72 ± 3.95 μM, suggesting effective inhibition of cell proliferation and induction of apoptosis in treated cells .

Neuropharmacological Effects

In vitro studies using oocytes expressing human α7 nAChRs demonstrated that modifications to the compound's structure could enhance its efficacy as a positive allosteric modulator. For instance, compounds with ethyl and propyl substitutions showed improved potency compared to the unsubstituted analog .

Table 1: Biological Activities of this compound Derivatives

Compound NameActivity TypeIC50 (µM)Notes
Compound AAnticancer25.72Effective against HCT-116 cell line
Compound BNeuropharmacological1.9Potent modulator of α7 nAChRs
Compound CAntimicrobial15.0Active against specific bacterial strains

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Receptor Modulation : As a positive allosteric modulator, it enhances receptor activity, potentially improving synaptic transmission in neurodegenerative conditions.
  • Inhibition of Pathogen Growth : The structural features allow for interaction with microbial enzymes or receptors, inhibiting their growth.

Q & A

Q. What are the recommended synthetic routes for (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone?

The compound can be synthesized via multi-step protocols involving functional group modifications on pyridine cores. A common approach involves:

  • Step 1 : Introduction of the methylamino group via nucleophilic substitution or reductive amination on a pre-functionalized pyridine intermediate.
  • Step 2 : Coupling with a benzophenone moiety using Suzuki-Miyaura or Ullmann-type reactions under palladium catalysis .
  • Step 3 : Purification via column chromatography or recrystallization.
    Key parameters include reaction temperature (e.g., 80°C for reflux in ethanol) and catalyst selection (e.g., FeCl₃-SiO₂ for heterocyclic ring formation) .

Q. What safety protocols are critical during handling and storage?

  • Handling : Use a chemical fume hood, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritancy .
  • Storage : Keep in tightly sealed containers under inert atmosphere (e.g., argon) at 2–8°C to prevent degradation. Incompatible with strong oxidizers; segregate from acids/bases .
  • Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste .

Q. Which analytical techniques validate the compound’s purity and structure?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient elution .
  • FTIR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and pyridine ring vibrations .
  • NMR : ¹H NMR should show aromatic protons (δ 7.2–8.1 ppm), methylamino singlet (δ 2.8–3.1 ppm), and methyl group (δ 2.3 ppm) .

Advanced Research Questions

Q. How can synthetic yields be optimized in multi-step syntheses?

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling efficiency .
  • Solvent Optimization : Compare DMSO (polar aprotic) vs. ethanol (protic) for intermediate stability .
  • Reaction Monitoring : Use TLC or in-situ IR to identify byproducts and adjust stoichiometry .

Q. What strategies resolve contradictions in reported reactivity data?

  • Controlled Replicates : Conduct reactions in triplicate under varying conditions (e.g., temperature, humidity) to isolate variables .
  • Advanced Characterization : Employ high-resolution mass spectrometry (HRMS) or X-ray crystallography to confirm structural anomalies .
  • Computational Modeling : Use DFT calculations to predict electronic effects of substituents on reaction pathways .

Q. How can bioactivity be systematically assessed for this compound?

  • In Vitro Assays : Screen against neurotransmitter receptors (e.g., dopamine D₂) using radioligand binding assays, referencing methods for structurally related psychotropic agents .
  • Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK293) to establish therapeutic indices .
  • Metabolic Stability : Evaluate hepatic microsomal half-life to predict pharmacokinetics .

Q. What modifications enhance stability under aqueous conditions?

  • Protective Group Strategy : Introduce tert-butoxycarbonyl (Boc) to the methylamino group to reduce hydrolysis .
  • Formulation Studies : Encapsulate in liposomes or cyclodextrins to improve solubility and slow degradation .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data with PubChem/NIST databases to address discrepancies .
  • Experimental Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to mitigate batch-to-batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.